![molecular formula C15H16ClN3OS B5807479 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
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Overview
Description
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide, also known as CP-122,288, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolylpiperidines and has been studied for its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This receptor is involved in the regulation of anxiety and mood, which may explain the anxiolytic and antidepressant effects of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide.
Biochemical and Physiological Effects
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to increase the activity of the GABAA receptor, leading to an increase in inhibitory neurotransmission. This can result in a reduction in anxiety and an improvement in mood. Additionally, 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the GABAA receptor and has a low toxicity profile. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additional studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine the optimal dosing and administration of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide for this indication. Finally, research is needed to further understand the mechanism of action of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide and its effects on the central nervous system.
Synthesis Methods
The synthesis of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves the reaction of 4-chlorophenyl isothiocyanate with piperidine-4-carboxylic acid to form the intermediate 4-(4-chlorophenyl)-1,3-thiazol-2-ylamine. This intermediate is then reacted with ethyl chloroformate to form the final product, 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide.
Scientific Research Applications
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.
properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-3-1-10(2-4-12)13-9-21-15(18-13)19-7-5-11(6-8-19)14(17)20/h1-4,9,11H,5-8H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABMFICRIXXKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
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